molecular formula C12H16O B1313458 1-(2,4,5-Trimethylphenyl)propan-1-one CAS No. 71209-72-8

1-(2,4,5-Trimethylphenyl)propan-1-one

Cat. No.: B1313458
CAS No.: 71209-72-8
M. Wt: 176.25 g/mol
InChI Key: SZRQRVZXMWRVDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2,4,5-Trimethylphenyl)propan-1-one consists of a cyclic ketone group attached to a trimethylphenyl group . The IUPAC Standard InChI is InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3 .

Scientific Research Applications

X-ray Structures and Computational Studies

1-(2,4,5-Trimethylphenyl)propan-1-one, as part of cathinones, has been characterized using FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction. Computational studies using density functional theory (DFT) and TDDFT method provide insights into the molecular structure and electronic spectra of these compounds (Nycz et al., 2011).

Reaction with Amines

The reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with various primary amines in aqueous potassium hydroxide is a significant process. This reaction leads to the synthesis of N-substituted 3-(2,4,6-trimethylphenyl)propionamides, with applications in chemical synthesis and potentially in pharmaceuticals (Yadigarov et al., 2009).

Antimicrobial and Antiradical Activity

Compounds related to this compound have been tested for antimicrobial and antioxidant activities. These studies are essential for understanding the potential biomedical applications of these compounds, especially in the context of new drug development (Čižmáriková et al., 2020).

Molecular Logic System Applications

The use of this compound derivatives in molecular logic systems is an emerging field. These compounds have potential applications in developing novel sensors and switches at the molecular level, particularly for detecting pH changes and metal ions (Zhang et al., 2008).

Crystal Structures and Hirshfeld Surface Studies

Research on the crystal structures and Hirshfeld surface analysis of related chalcone derivatives provides a deeper understanding of molecular interactions, which is crucial for pharmaceutical and material science applications (Salian et al., 2018).

Synthesis of Hydroxy Pyrazolines

Studies on the synthesis of hydroxy pyrazolines from related compounds open avenues in organic synthesis and may lead to the discovery of new bioactive molecules (Parveen et al., 2008).

Corrosion Inhibition

This compound derivatives have been studied as corrosion inhibitors, indicating potential industrial applications in protecting metals from corrosive environments (Hamani et al., 2017).

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRQRVZXMWRVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513391
Record name 1-(2,4,5-Trimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71209-72-8
Record name 1-(2,4,5-Trimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71209-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4,5-Trimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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